molecular formula C9H10FI B2696017 2-fluoro-1-iodo-4-(propan-2-yl)benzene CAS No. 1369808-50-3

2-fluoro-1-iodo-4-(propan-2-yl)benzene

Cat. No.: B2696017
CAS No.: 1369808-50-3
M. Wt: 264.082
InChI Key: CAIRFVGZXFLYJF-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodo-4-(propan-2-yl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (at position 2), iodine (at position 1), and an isopropyl group (at position 4). The iodine atom, being a heavy halogen, imparts distinct reactivity and physical properties, while the isopropyl group contributes steric bulk and electron-donating effects. This compound is cataloged under CAS number C9H10FI (Molecular Weight: 264.08 g/mol) and is marketed as a building block for organic synthesis, particularly in pharmaceutical and materials research .

The numbering of substituents follows IUPAC priority rules, where iodine (higher atomic number) takes precedence over fluorine, resulting in the systematic name 1-iodo-2-fluoro-4-(propan-2-yl)benzene. Its structural uniqueness lies in the combination of halogens and a branched alkyl group, making it a versatile intermediate for cross-coupling reactions and functional group transformations.

Properties

IUPAC Name

2-fluoro-1-iodo-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FI/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIRFVGZXFLYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369808-50-3
Record name 2-fluoro-1-iodo-4-(propan-2-yl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-iodo-4-(propan-2-yl)benzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 2-Fluoro-4-propan-2-ylbenzene using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-iodo-4-(propan-2-yl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The propan-2-yl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products

    Substitution Reactions: Products include azides, nitriles, and various organometallic compounds.

    Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.

    Reduction Reactions: Products include hydrocarbons with fewer halogen atoms.

Scientific Research Applications

2-fluoro-1-iodo-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 2-fluoro-1-iodo-4-(propan-2-yl)benzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzyme activity. In radiolabeled compounds, it serves as a marker for imaging, allowing for the visualization of biological processes. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-1-iodo-4-(propan-2-yl)benzene with structurally related aromatic compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications Evidence ID
This compound 1-I, 2-F, 4-isopropyl 264.08 Nucleophilic substitution, Suzuki couplings
4-Chloro-2-fluoro-1-isocyanatobenzene 1-NCO, 2-F, 4-Cl ~171.5 Polymer synthesis, isocyanate reactions
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene 1-SBn, 2-F, 4-CF3 ~296.2 Electron-deficient aromatic systems, catalysis
4-Isopropenylphenol 1-OH, 4-isopropenyl 134.18 BPA degradation intermediate
Phenyl-2-nitropropene 1-NO2, 2-propenyl 163.2 Nitroalkene reactivity, UV studies

Key Observations:

Halogen Influence :

  • The iodine substituent in the target compound enhances its utility in aryl-iodide cross-couplings (e.g., Suzuki, Stille) due to iodine’s superior leaving-group ability compared to chloro or fluoro analogs . In contrast, 4-chloro-2-fluoro-1-isocyanatobenzene leverages its isocyanate group for nucleophilic additions (e.g., with amines or alcohols) .

Electronic Effects :

  • The isopropyl group in the target compound donates electrons via hyperconjugation, activating the ring toward electrophilic substitution. Conversely, the trifluoromethyl group in 1-(benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene strongly withdraws electrons, rendering the ring more electrophilic and reactive in SNAr reactions .

Degradation Pathways: Compounds like 4-isopropenylphenol and 4-isopropylphenol (from BPA degradation) highlight environmental stability contrasts. The target compound’s iodine substituent may increase photolytic instability compared to phenolic derivatives .

Applications in Synthesis :

  • While phenyl-2-nitropropene serves as a nitroalkene precursor for Michael additions, the target compound’s iodine and fluorine substituents make it a candidate for radiolabeling or fluorinated drug intermediates .

Table 2: Reactivity Comparison in Cross-Coupling Reactions

Reaction Type Target Compound Reactivity 4-Chloro-2-fluoro-1-isocyanatobenzene 1-(Benzylsulfanyl)-2-fluoro-4-CF3-benzene
Suzuki Coupling High (I > Br, Cl) Low (Cl inactive) Moderate (requires activating groups)
Nucleophilic Substitution Moderate (F deactivating) High (isocyanate reactive) Low (CF3 deactivating)
Photodegradation Sensitive (I labile) Stable Stable (CF3 inert)

Research Findings and Data

  • Synthetic Utility: The iodine atom in this compound facilitates Pd-catalyzed couplings, as seen in analogous iodobenzene derivatives .
  • Stability : Iodoarenes are prone to light-induced decomposition, necessitating storage in dark, cool conditions, akin to nitro compounds like phenyl-2-nitropropene (stored at -20°C) .
  • Environmental Impact: Unlike BPA degradation products (e.g., 4-isopropenylphenol), halogenated aromatics like the target compound may persist in ecosystems due to slower microbial degradation .

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